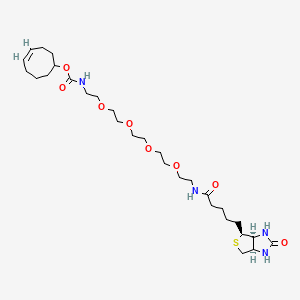

TCO-PEG4-biotin

説明

This compound is a biotinylated carbamate derivative featuring three distinct structural elements:

- Cyclooctene core: The (4Z)-cyclooct-4-en-1-yl group may facilitate strain-promoted azide-alkyne cycloaddition (SPAAC), a "click chemistry" reaction useful for bioorthogonal labeling .

- PEG linker: A pentameric ethoxyethylene glycol (PEG) chain enhances aqueous solubility and reduces immunogenicity, common in bioconjugation strategies .

- Biotin moiety: The thieno[3,4-d]imidazol-2-one structure (derived from biotin) confers high affinity for avidin/streptavidin, enabling applications in pull-down assays or diagnostic tools .

The carbamate linkage between the cyclooctene and PEG chain ensures stability under physiological conditions, while the pentanoylamino group bridges the PEG and biotin units. Synthetic routes likely involve coupling activated carbamates with amines, as seen in analogous compounds (e.g., uses succinimidyl carbonate for PEGylation) .

特性

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N4O8S/c34-26(11-7-6-10-25-27-24(22-42-25)32-28(35)33-27)30-12-14-37-16-18-39-20-21-40-19-17-38-15-13-31-29(36)41-23-8-4-2-1-3-5-9-23/h1-2,23-25,27H,3-22H2,(H,30,34)(H,31,36)(H2,32,33,35)/b2-1-/t23?,24-,25-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADGBCNDNVFPDA-MSCWDKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate typically involves the conjugation of TCO and biotin through a PEG linker. The process often starts with the activation of biotin using N-hydroxysuccinimide (NHS) to form NHS-biotin. This activated biotin is then reacted with a PEG derivative containing a TCO moiety under mild conditions to form [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .

Industrial Production Methods

Industrial production of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and stored under low-temperature conditions to maintain its stability .

化学反応の分析

Types of Reactions

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate primarily undergoes bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This reaction is highly specific and occurs rapidly under physiological conditions without the need for toxic catalysts .

Common Reagents and Conditions

Reagents: Tetrazines, NHS-biotin, PEG derivatives

Conditions: Mild, aqueous conditions, often at room temperature

Major Products Formed

The major product formed from the reaction of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate with tetrazines is a stable dihydropyridazine linkage, which is used in various bioconjugation applications .

科学的研究の応用

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

Biology: Facilitates the labeling and tracking of biomolecules in live cells through bioorthogonal chemistry.

Medicine: Employed in targeted drug delivery systems and diagnostic imaging due to its ability to form stable conjugates with biomolecules.

Industry: Used in the development of advanced materials and nanotechnology applications.

作用機序

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate exerts its effects through bioorthogonal chemistry. The TCO moiety reacts specifically with tetrazines via the iEDDA reaction, forming a stable linkage. This reaction is highly selective and occurs rapidly under physiological conditions, making it ideal for in vivo applications. The PEG linker imparts water solubility and flexibility, while the biotin moiety allows for strong binding to streptavidin, facilitating various bioconjugation and purification processes .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Biotinylated Derivatives

Target Compound vs. Diethoxyphosphoryl-PEG4-biotin () :

- Structural Differences : The target compound replaces the phosphonate in ’s derivative with a cyclooctene group.

- Functional Implications : Cyclooctene enables SPAAC for rapid conjugation, whereas phosphonate may mimic phosphorylated residues for kinase studies .

- Synthesis : Both use carbamate/amine coupling (e.g., succinimidyl carbonate in ), but the target compound’s cyclooctene may require specialized alkene-functionalized precursors .

- Target Compound vs. Reactivity: Diazirine permits UV-induced crosslinking for target identification, whereas cyclooctene supports click chemistry .

Thienoimidazolone Derivatives ()

- The biotin moiety’s free thienoimidazolone ring ensures streptavidin binding, unlike protected analogs .

Non-Biotinylated Compounds ()

- While structurally distinct, these highlight synthetic parallels: Amide/Carbamate Coupling: ’s pyrazole derivatives use EDCI/HOBt for amide bonds, akin to the target compound’s pentanoylamino linkage . PEGylation Strategies: Ethoxyethylene glycol chains in the target compound mirror solubilizing modifications in ’s benzimidazole carboxamide .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Key Observations:

Synthetic Efficiency : Yields for biotin-PEG derivatives (e.g., 80% in –7) suggest robust coupling strategies, likely applicable to the target compound .

Solubility: The PEG5 chain in the target compound likely confers superior solubility compared to non-PEGylated analogs (e.g., ’s intermediates) .

Stability : Carbamate linkages (target compound) are hydrolytically stable at physiological pH, contrasting with ester-based linkers in .

生物活性

The compound [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate is a complex organic molecule notable for its potential biological activities. This article explores its biological activity through various studies and comparisons with related compounds.

Structural Characteristics

The compound features:

- A cyclooctene moiety that provides unique reactivity due to its ring structure.

- Multiple ethoxy chains that enhance solubility and may influence biological interactions.

- A carbamate functional group known for its biological significance in medicinal chemistry.

Biological Activity Overview

Research into compounds with similar structures indicates a variety of potential biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Compounds with carbamate groups often show activity against bacteria and fungi. |

| Anticancer | Certain derivatives exhibit cytotoxic effects on cancer cell lines. |

| Anti-inflammatory | Similar structures have been linked to anti-inflammatory properties. |

1. Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines (RKO, PC-3, HeLa). The most potent derivatives showed IC50 values ranging from 49.79 µM to 78.72 µM. Notably, the compound's structure may contribute to its efficacy against tumor cells due to the presence of the thieno[3,4-d]imidazole moiety .

2. Antimicrobial Properties

Research indicates that compounds with similar carbamate structures have demonstrated antimicrobial activity. For instance, a derivative with a similar backbone exhibited significant inhibition against several bacterial strains. The presence of the ethoxy chains is believed to enhance membrane permeability.

3. Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of related compounds, which could be attributed to their ability to inhibit pro-inflammatory cytokines in vitro. The structural features of the compound may play a crucial role in modulating inflammatory pathways .

Comparison with Related Compounds

To better understand the unique biological activities of the target compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl N-[2-(2-(2-aminoethoxy)ethoxy)ethyl]carbamate | Similar carbamate structure | Antimicrobial | More stable due to tert-butyl group |

| Ethyl N-(2-aminoethyl)carbamate | Shorter ethoxy chains | Anticancer | Simpler structure |

| Cyclooctane derivatives | Ring structure | Varies widely | Lack of functional groups limits reactivity |

These comparisons underscore the complexity and potential of [(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate as a candidate for further pharmacological exploration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。